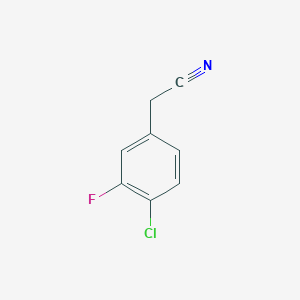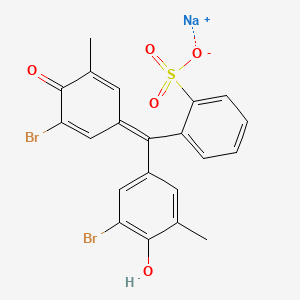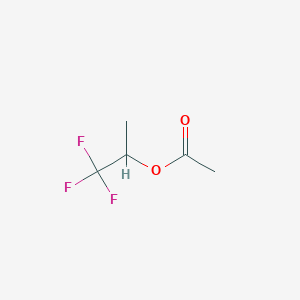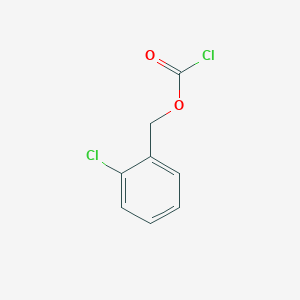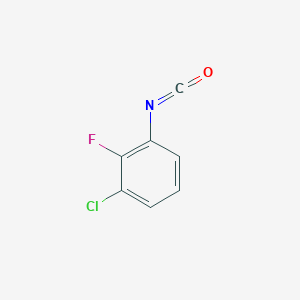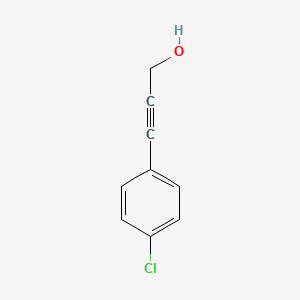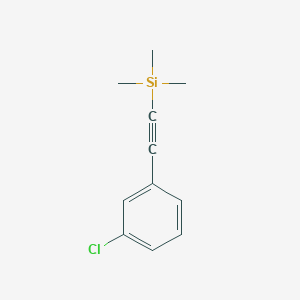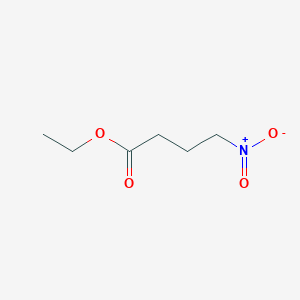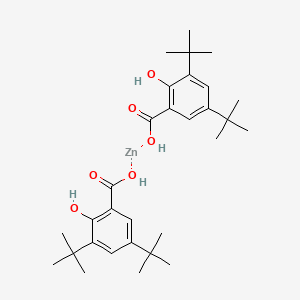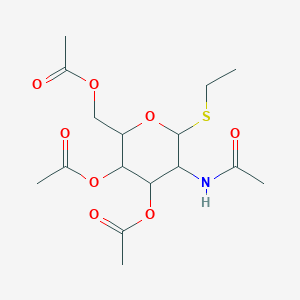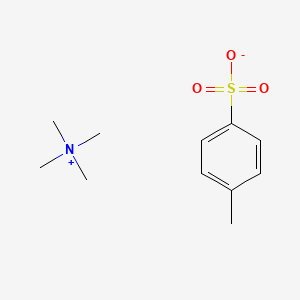
Tetramethylammonium-p-Toluolsulfonat
Übersicht
Beschreibung
Tetramethylammonium p-Toluenesulfonate is a quaternary ammonium compound with the chemical formula C11H19NO3S. It is widely used in various scientific and industrial applications due to its unique chemical properties. This compound is known for its role as a phase transfer catalyst, facilitating the transfer of reactants between immiscible phases, and as a surfactant, emulsifier, or stabilizer in different industrial processes .
Wissenschaftliche Forschungsanwendungen
Tetramethylammonium p-Toluenesulfonate has a wide range of applications in scientific research, including:
Wirkmechanismus
Target of Action
Tetramethylammonium p-Toluenesulfonate is a quaternary ammonium compound belonging to the class of alkylammonium salts . This compound is primarily used as a supporting electrolyte . The primary targets of Tetramethylammonium p-Toluenesulfonate are the reactants in organic synthesis .
Mode of Action
Tetramethylammonium p-Toluenesulfonate acts as a phase transfer catalyst in organic synthesis . It facilitates the transfer of reactants between immiscible phases . This interaction with its targets results in the successful completion of the organic synthesis process .
Biochemical Pathways
The biochemical pathways affected by Tetramethylammonium p-Toluenesulfonate are those involved in the electrochemical polymerization of aniline . It also plays a role in the synthesis of dihydro- and tetrahydropyridine dicarboxylic acid derivatives . The downstream effects of these pathways include the production of various organic compounds .
Result of Action
The molecular and cellular effects of Tetramethylammonium p-Toluenesulfonate’s action are primarily observed in the successful completion of organic synthesis reactions . By facilitating the transfer of reactants between immiscible phases, it enables the production of desired organic compounds .
Biochemische Analyse
Biochemical Properties
Tetramethylammonium p-Toluenesulfonate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, facilitating the transfer of reactants between immiscible phases . The nature of these interactions is primarily due to its unique chemical properties, making it an important ingredient in the production of pharmaceuticals, agrochemicals, and materials science products .
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules and possible roles in enzyme inhibition or activation . More detailed studies are required to elucidate the changes it may induce in gene expression.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetramethylammonium p-Toluenesulfonate can be synthesized through the reaction of tetramethylammonium hydroxide with p-toluenesulfonic acid. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete reaction and high purity of the final product .
Industrial Production Methods
In industrial settings, the production of Tetramethylammonium p-Toluenesulfonate involves large-scale reactions in reactors equipped with temperature and pH control systems. The product is then purified through crystallization or other separation techniques to achieve the desired purity level. The industrial process ensures consistent quality and high yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Tetramethylammonium p-Toluenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonate group.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with Tetramethylammonium p-Toluenesulfonate include strong nucleophiles and bases. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from reactions involving Tetramethylammonium p-Toluenesulfonate depend on the specific reaction conditions and reagents used. In substitution reactions, the sulfonate group is often replaced by other functional groups, leading to the formation of various substituted ammonium salts .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetraethylammonium p-Toluenesulfonate: Similar in structure but with ethyl groups instead of methyl groups.
Tetrabutylammonium p-Toluenesulfonate: Contains butyl groups, making it more hydrophobic compared to Tetramethylammonium p-Toluenesulfonate.
Uniqueness
Tetramethylammonium p-Toluenesulfonate is unique due to its smaller alkyl groups, which make it more soluble in water and suitable for applications requiring high solubility. Its ability to act as a phase transfer catalyst and its role in various industrial processes highlight its versatility and importance in scientific research and industrial applications .
Eigenschaften
IUPAC Name |
4-methylbenzenesulfonate;tetramethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C4H12N/c1-6-2-4-7(5-3-6)11(8,9)10;1-5(2,3)4/h2-5H,1H3,(H,8,9,10);1-4H3/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVCZJGBXWNGIZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20192895 | |
| Record name | Tetramethylammonium toluene-p-sulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3983-91-3 | |
| Record name | Methanaminium, N,N,N-trimethyl-, 4-methylbenzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3983-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetramethylammonium toluene-p-sulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003983913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetramethylammonium toluene-p-sulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramethylammonium toluene-p-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.479 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tetramethylammonium p-Toluenesulfonate prevent alumina deposition in HVDC systems?
A1: The research paper demonstrates that even trace amounts of aluminates (below 10-8 mol L-1) can deposit on anodes in HVDC systems due to neutralization by protons generated in de-ionized water under high voltage. [] This deposition occurs at concentrations significantly lower than the typical critical precipitation concentration at pH 7.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


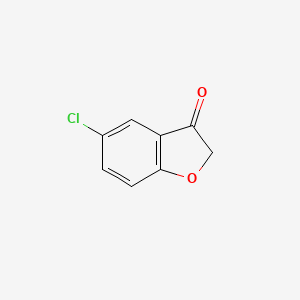
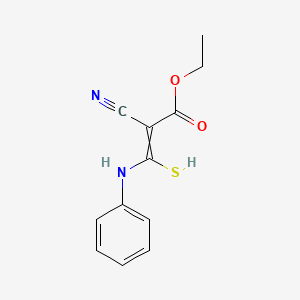
![Benzenesulfonic acid, 2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)azo]-, monosodium salt](/img/structure/B1587800.png)
